

# Remdesivir Nucleoside Monophosphate: A Pivotal Intermediate in Antiviral Activation

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## Compound of Interest

Compound Name:	Remdesivir nucleoside monophosphate
Cat. No.:	B15564482

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

## Abstract

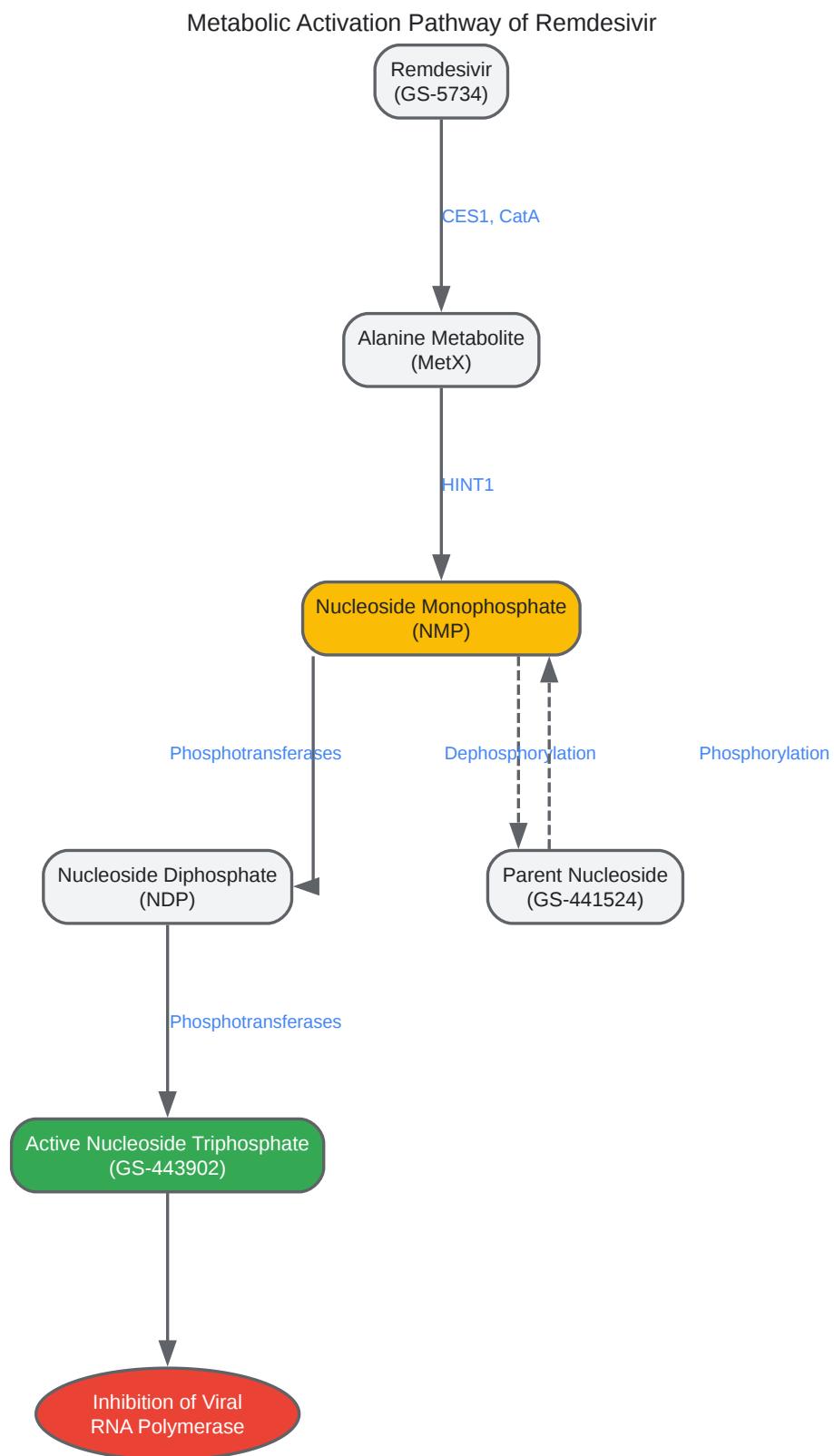
Remdesivir (GS-5734), a monophosphoramidate prodrug of an adenosine analog, has emerged as a significant antiviral agent, notably as the first FDA-approved treatment for COVID-19.<sup>[1][2][3]</sup> Its efficacy is contingent upon its intracellular conversion to the active nucleoside triphosphate form, GS-443902.<sup>[1][2][3][4][5]</sup> This technical guide provides a comprehensive examination of **Remdesivir nucleoside monophosphate** (GS-704277), a critical intermediate metabolite in the bioactivation pathway of Remdesivir. We will delve into the enzymatic cascade responsible for its formation, its subsequent phosphorylation, and its role in the ultimate inhibition of viral RNA-dependent RNA polymerase. This document will further present a compilation of quantitative data, detailed experimental methodologies, and visual representations of the key pathways and workflows to serve as a valuable resource for the scientific community.

## The Metabolic Activation Cascade of Remdesivir

Remdesivir is designed as a prodrug to efficiently penetrate host cells, where it undergoes a multi-step metabolic activation to its pharmacologically active triphosphate form.<sup>[6][7]</sup> The formation of the nucleoside monophosphate is a crucial juncture in this pathway.

The bioactivation commences with the hydrolysis of the parent compound, Remdesivir. This process is primarily mediated by carboxylesterase 1 (CES1) and cathepsin A (CatA), which cleave the ester bond to yield an alanine intermediate metabolite.<sup>[1][2]</sup> Subsequently, the histidine triad nucleotide-binding protein 1 (HINT1) hydrolyzes this intermediate to form the pivotal **Remdesivir nucleoside monophosphate**.<sup>[1][2][8]</sup> This monophosphate derivative then undergoes two successive phosphorylation steps, catalyzed by cellular phosphotransferases, to first form the diphosphate and ultimately the active nucleoside triphosphate, GS-443902.<sup>[1][2]</sup>

The active triphosphate, GS-443902, acts as a potent and selective inhibitor of multiple viral RNA polymerases.<sup>[1][2][3]</sup> It mimics the natural adenosine triphosphate (ATP) and is incorporated into the nascent viral RNA chain by the RNA-dependent RNA polymerase (RdRp).<sup>[9][10]</sup> This incorporation leads to delayed chain termination, thereby disrupting viral replication.<sup>[4][8]</sup>

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Metabolic activation pathway of Remdesivir.

## Quantitative Pharmacokinetic Data

The pharmacokinetic profiles of Remdesivir and its primary metabolites have been characterized in several studies. The parent drug, Remdesivir, is rapidly metabolized, while its nucleoside metabolite, GS-441524, exhibits a significantly longer half-life.

Compound	Parameter	Value	Reference
Remdesivir	Elimination Half-Life (t <sub>1/2</sub> )	~0.48 - 1 hour	[4][11]
Volume of Distribution (Vd)		45.1 - 85.5 L	[4]
Plasma Protein Binding		88.0 - 93.6%	[4]
GS-441524 (Nucleoside)	Elimination Half-Life (t <sub>1/2</sub> )	~26.6 - 27 hours	[4][11]
Plasma Protein Binding		2%	[4]
GS-704277 (Alanine Metabolite)	Elimination Half-Life (t <sub>1/2</sub> )	~1.3 hours	[4]
Plasma Protein Binding		1%	[4]
GS-443902 (Active Triphosphate)	Intracellular Half-Life (t <sub>1/2</sub> )	14 - 24 hours	[4]

## Experimental Protocols

### Quantification of Remdesivir and its Metabolites by LC-MS/MS

This protocol outlines a general method for the simultaneous quantification of Remdesivir and its major metabolite, GS-441524, in human serum using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

## Materials:

- Human serum samples
- Remdesivir, GS-441524, and internal standard (e.g., dapivirine-d11) reference standards
- Acetonitrile (ACN), cold
- Acetic acid
- Water, LC-MS grade
- Centrifuge tubes
- Vortex mixer
- Centrifuge
- Nitrogen evaporator
- LC-MS/MS system with a C18 or biphenyl column

## Procedure:

- Sample Preparation (Protein Precipitation):
  - To 50 µL of spiked plasma or patient serum in a centrifuge tube, add 200 µL of cold acetonitrile.[\[12\]](#)
  - Vortex the mixture thoroughly to precipitate proteins.[\[12\]](#)
  - Centrifuge the samples at high speed (e.g., 4200 rpm for 10 minutes) to pellet the precipitated proteins.[\[12\]](#)
- Supernatant Transfer and Evaporation:
  - Carefully transfer the supernatant to a clean tube.[\[12\]](#)
  - Evaporate the supernatant to dryness under a gentle stream of nitrogen.[\[12\]](#)

- Reconstitution:

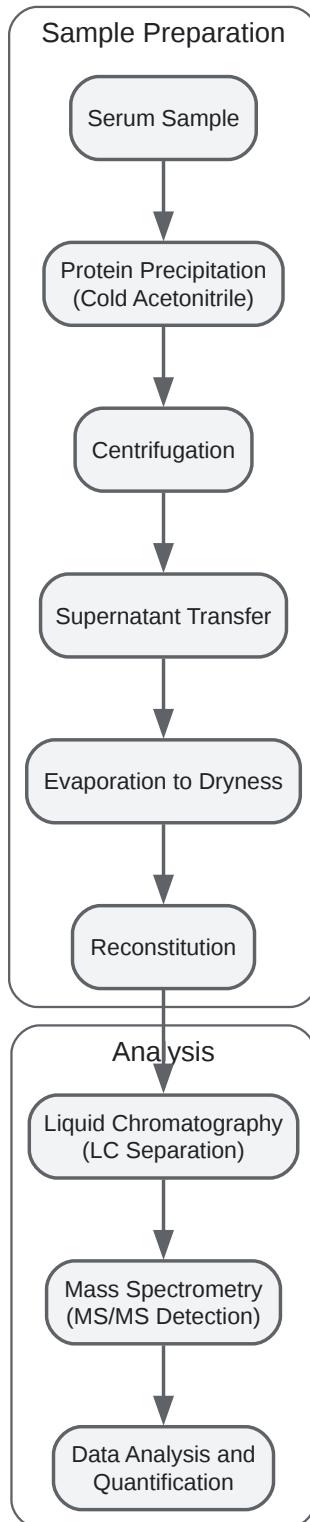
- Reconstitute the dried extract with 100 µL of an appropriate mobile phase, such as water containing 0.1% acetic acid.[12]
- Vortex the reconstituted sample to ensure complete dissolution.[12]

- LC-MS/MS Analysis:

- Inject the reconstituted sample into the LC-MS/MS system.
- Perform chromatographic separation on a suitable column (e.g., Raptor Biphenyl 50 x 2.1 mm, 2.7 µm).[12]
- Utilize a gradient elution with mobile phases typically consisting of an aqueous solution with an acid modifier and an organic solvent like acetonitrile.
- Detect and quantify the analytes using tandem mass spectrometry in multiple reaction monitoring (MRM) mode. Two mass spectral transitions are typically monitored for each analyte, one for quantification and one for qualification.[13]

Method Validation: The method should be validated according to regulatory guidelines (e.g., EMA, FDA) for bioanalytical method validation, assessing parameters such as linearity, accuracy, precision, selectivity, and stability.[11] The reported limits of detection for a similar method were 0.0375 ng/mL for Remdesivir and 0.375 ng/mL for GS-441524.[13][14][15]

## LC-MS/MS Quantification Workflow

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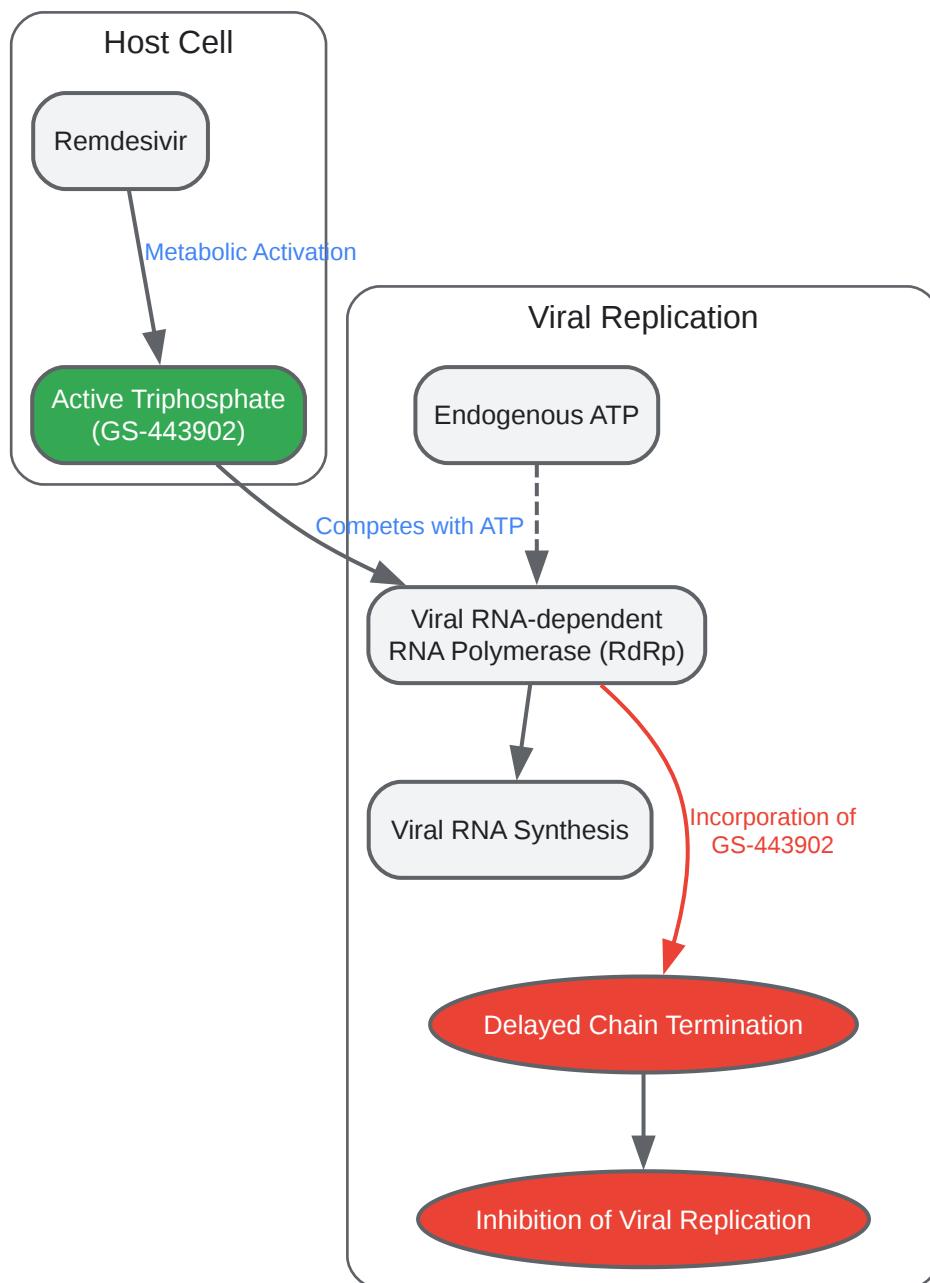
Workflow for LC-MS/MS quantification.

## Mechanism of Action: Inhibition of Viral RdRp

The antiviral activity of Remdesivir is exerted by its active triphosphate metabolite, GS-443902. This molecule functions as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp).

- Competition with ATP: GS-443902 is a structural analog of adenosine triphosphate (ATP), a natural substrate for the RdRp.[\[10\]](#) It competes with endogenous ATP for incorporation into the elongating viral RNA strand.[\[6\]](#)[\[8\]](#)
- Incorporation into Viral RNA: The viral RdRp mistakenly incorporates GS-443902 into the nascent RNA chain.[\[9\]](#)[\[10\]](#)
- Delayed Chain Termination: Following its incorporation, the presence of Remdesivir's modified structure within the RNA strand leads to a conformational change that stalls the polymerase complex after the addition of a few more nucleotides.[\[9\]](#) This results in the premature termination of viral RNA synthesis.[\[10\]](#)
- Disruption of Viral Replication: The cessation of RNA synthesis prevents the virus from replicating its genome and producing viral proteins, thereby halting the propagation of the infection.[\[9\]](#)

## Mechanism of Action of Remdesivir

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Inhibition of viral RdRp by Remdesivir.

## Conclusion

**Remdesivir nucleoside monophosphate** is a cornerstone in the intracellular activation of Remdesivir, serving as the direct precursor to the di- and triphosphorylated forms that ultimately exert the drug's antiviral effect. A thorough understanding of its formation, pharmacokinetics, and the enzymes involved is paramount for the rational design of next-generation antiviral therapies and for optimizing the clinical use of Remdesivir. The methodologies and data presented in this guide offer a foundational resource for researchers dedicated to advancing the field of antiviral drug development.

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